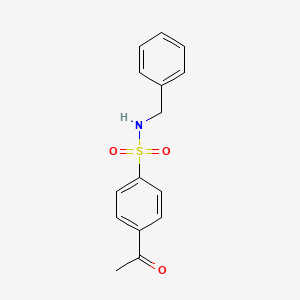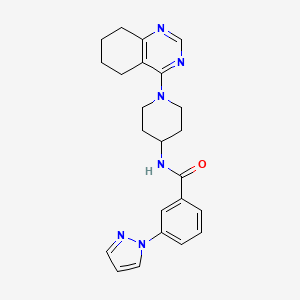
3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C23H26N6O and its molecular weight is 402.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A study by Norman et al. (1996) described the synthesis and evaluation of heterocyclic carboxamides, including compounds similar to "3-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide," as potential antipsychotic agents. These compounds were evaluated for their binding to dopamine and serotonin receptors and showed promise in in vitro and in vivo activities, suggesting their potential therapeutic application without significant extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).
Shim et al. (2002) conducted a molecular interaction study of a structurally related antagonist with the CB1 cannabinoid receptor. This research provides insights into the compound's conformational stability and pharmacophore models, suggesting its utility in drug development processes (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Therapeutic Applications
- Gamal-Eldeen et al. (2014) investigated the cytotoxic effects of novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives on colon cancer HCT-116 cells. The study demonstrated that some compounds induced apoptosis via the mitochondrial pathway, highlighting their potential as anti-cancer agents (Gamal-Eldeen, Hamdy, Abdel‐Aziz, El-Hussieny, & Fakhr, 2014).
Antimicrobial and Antiviral Activity
A study by Sharma et al. (2017) synthesized a series of pyrazole-containing s-triazine derivatives, demonstrating their structure through X-ray crystal diffraction and evaluating their antimicrobial and antifungal activities. The compounds showed promising activities against several microorganisms, suggesting their potential as antimicrobial agents (Sharma, Ghabbour, Khan, Torre, Albericio, & El‐Faham, 2017).
Hebishy et al. (2020) described a novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the avian influenza virus. This study highlights the potential of these compounds in antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).
Eigenschaften
IUPAC Name |
3-pyrazol-1-yl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c30-23(17-5-3-6-19(15-17)29-12-4-11-26-29)27-18-9-13-28(14-10-18)22-20-7-1-2-8-21(20)24-16-25-22/h3-6,11-12,15-16,18H,1-2,7-10,13-14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDACSPIBBIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604638.png)
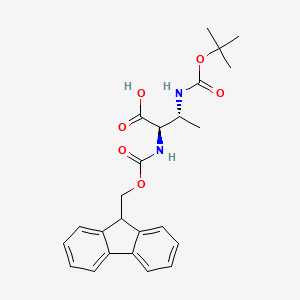
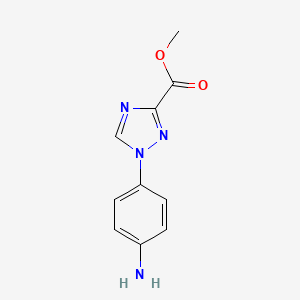
![3-[(3,4-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2604642.png)
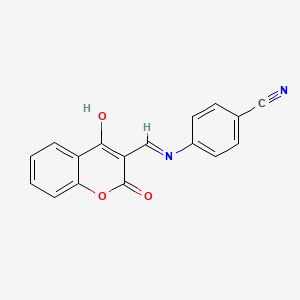
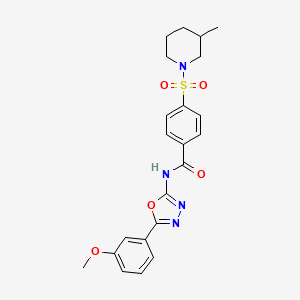
![1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2604650.png)

![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2604653.png)
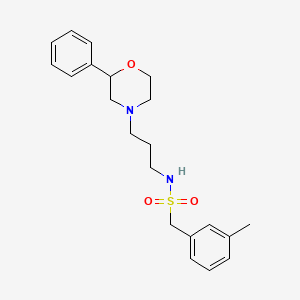

![N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2604657.png)

